

# Application Notes: Measuring BRD-7880 Inhibition of Aurora Kinases B and C

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## Compound of Interest

Compound Name: BRD-7880

Cat. No.: B10754785

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## Introduction

Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis and are frequently overexpressed in various cancers, making them attractive targets for therapeutic intervention. **BRD-7880** has been identified as a potent and highly specific inhibitor of Aurora B and Aurora C kinases.[1][2] This document provides a detailed protocol for a luminescence-based in vitro kinase activity assay to quantify the inhibitory potential of **BRD-7880** against Aurora B and C. The protocol is intended for researchers, scientists, and drug development professionals engaged in the characterization of kinase inhibitors.

Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[3][4] Aurora C shares overlapping functions with Aurora B, particularly during meiosis.[3] The inhibitory activity of **BRD-7880** is determined by measuring the reduction in kinase activity, which is quantified by the amount of ADP produced in the kinase reaction.

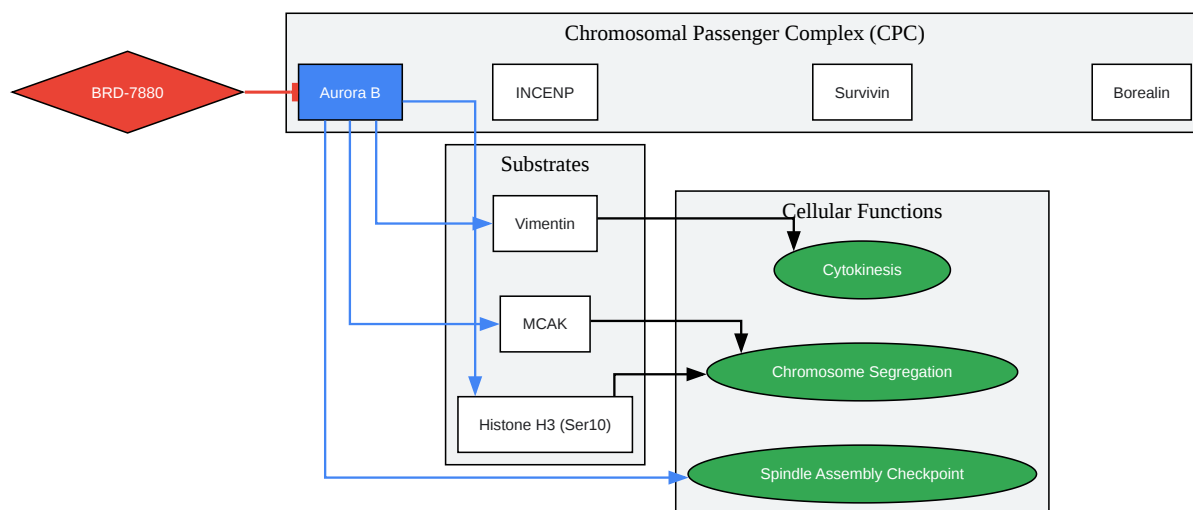
## Data Presentation

The inhibitory activity of **BRD-7880** against Aurora kinases A, B, and C is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.[5]

Kinase	BRD-7880 IC50 (nM)
Aurora A	2153
Aurora B	7
Aurora C	12

Table 1: IC50 values of **BRD-7880** against Aurora kinases. Data sourced from MedchemExpress.[2]

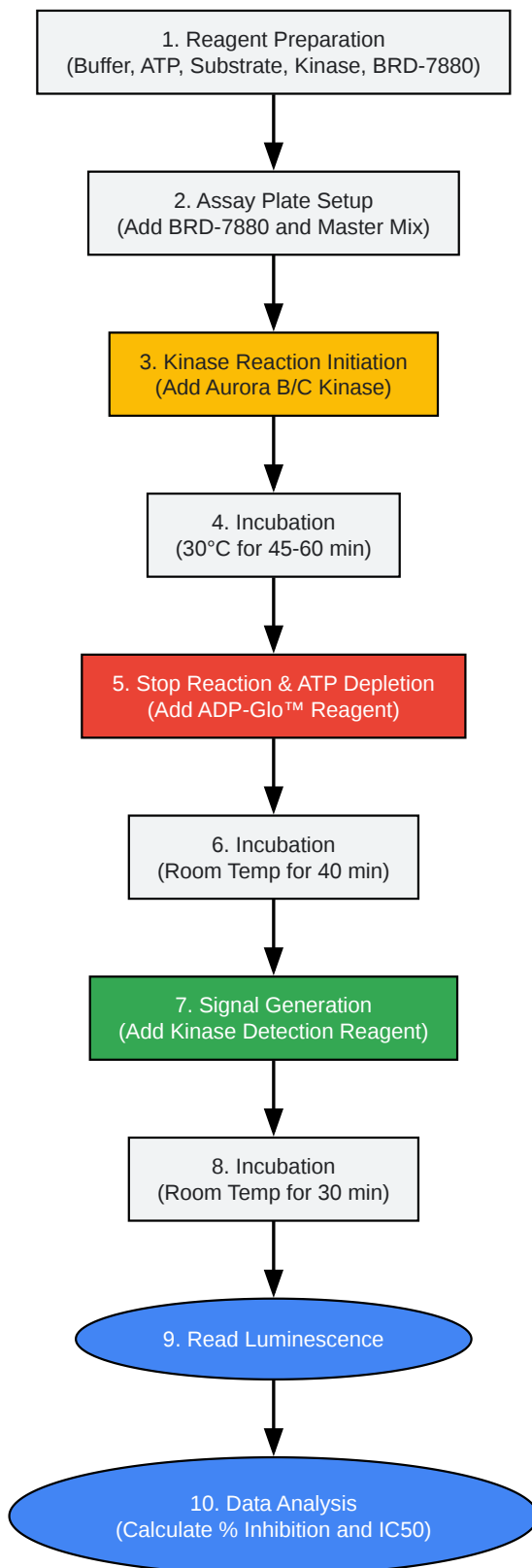
## Signaling Pathway



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Caption: Aurora B signaling pathway and the inhibitory action of **BRD-7880**.

## Experimental Workflow



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Caption: Experimental workflow for the **BRD-7880** inhibition kinase assay.

## Experimental Protocols

### Principle of the Assay

This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

### Materials and Reagents

- Enzymes: Recombinant human Aurora B or Aurora C kinase.
- Substrate: Myelin Basic Protein (MBP) is a suitable substrate for Aurora B.[\[6\]](#)
- Inhibitor: **BRD-7880**, dissolved in 100% DMSO to prepare a stock solution.
- Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
  - ADP-Glo™ Reagent
  - Kinase Detection Reagent
  - Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
  - ATP
- Plates: White, opaque 96-well or 384-well plates suitable for luminescence.
- Equipment:
  - Luminometer plate reader
  - Standard laboratory equipment (pipettes, tubes, etc.)
  - 30°C incubator

## Assay Protocol

- Reagent Preparation:
  - Prepare 1x Kinase Assay Buffer.
  - Thaw ATP, substrate (MBP), and prepare a stock solution in water or an appropriate buffer.
  - Prepare a serial dilution of **BRD-7880** in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%). The final DMSO concentration in the assay should not exceed 1%.[\[6\]](#)
  - Prepare the kinase (Aurora B or C) to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically by performing a kinase titration.
- Assay Plate Setup:
  - Set up the assay in a 96-well plate with the following controls:
    - Test Inhibitor: Wells with kinase, substrate, ATP, and **BRD-7880**.
    - Positive Control (Max Activity): Wells with kinase, substrate, ATP, and DMSO vehicle.
    - Blank (No Kinase): Wells with substrate, ATP, and DMSO vehicle (no kinase added).
  - Add 2.5 µL of the serially diluted **BRD-7880** or DMSO vehicle to the appropriate wells.
  - Prepare a Master Mix containing the 1x Kinase Assay Buffer, ATP, and substrate (MBP).
  - Add 5 µL of the Master Mix to all wells.
- Kinase Reaction:
  - Initiate the kinase reaction by adding 2.5 µL of the diluted Aurora B or C kinase to the "Test Inhibitor" and "Positive Control" wells.
  - To the "Blank" wells, add 2.5 µL of 1x Kinase Assay Buffer without the enzyme.

- The final reaction volume will be 10  $\mu$ L.
- Incubation:
  - Incubate the plate at 30°C for 45 to 60 minutes. The incubation time may need to be optimized based on the kinase activity.
- Signal Detection:
  - To stop the kinase reaction and deplete the remaining ATP, add 10  $\mu$ L of ADP-Glo™ Reagent to each well.
  - Incubate the plate at room temperature for 40 minutes.
  - To convert the generated ADP to ATP and produce a luminescent signal, add 20  $\mu$ L of Kinase Detection Reagent to each well.
  - Incubate at room temperature for 30 minutes.
- Data Acquisition:
  - Measure the luminescence of each well using a plate reader.

## Data Analysis

- Calculate Percent Inhibition:
  - Subtract the average luminescence of the "Blank" wells from all other measurements.
  - The percent inhibition for each concentration of **BRD-7880** is calculated using the following formula:
- Determine IC50 Value:
  - Plot the percent inhibition as a function of the logarithm of the **BRD-7880** concentration.
  - Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

## Conclusion

This application note provides a robust and detailed protocol for measuring the inhibitory activity of **BRD-7880** against Aurora kinases B and C using a luminescence-based assay. The provided workflow, signaling pathway diagram, and data presentation format offer a comprehensive guide for researchers in the field of kinase inhibitor discovery and characterization. Adherence to this protocol will enable the generation of reliable and reproducible data on the potency of **BRD-7880**.

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## References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 6. bpsbioscience.com [bpsbioscience.com]
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